(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol

Muscarinic receptor Radioligand binding Stereochemistry-activity relationship

(1R,4R,5R)-2-Azabicyclo[2.2.1]heptan-5-ol is a single-enantiomer, endo-configured bicyclic amino alcohol featuring a conformationally rigid 2-azabicyclo[2.2.1]heptane core. This compound serves as a key chiral intermediate in the synthesis of muscarinic receptor ligands, epibatidine-based nicotinic acetylcholine receptor (nAChR) modulators, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B12272902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C2CC(C1CN2)O
InChIInChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2/t4-,5-,6-/m1/s1
InChIKeyXQDSUPZEXMHXIE-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4R,5R)-2-Azabicyclo[2.2.1]heptan-5-ol: A Chiral Bicyclic Amino Alcohol Scaffold for CNS Drug Discovery


(1R,4R,5R)-2-Azabicyclo[2.2.1]heptan-5-ol is a single-enantiomer, endo-configured bicyclic amino alcohol featuring a conformationally rigid 2-azabicyclo[2.2.1]heptane core . This compound serves as a key chiral intermediate in the synthesis of muscarinic receptor ligands, epibatidine-based nicotinic acetylcholine receptor (nAChR) modulators, and dipeptidyl peptidase-4 (DPP-4) inhibitors [1][2]. Its (1R,4R,5R) absolute configuration corresponds to the 5-endo hydroxyl orientation, a stereochemical arrangement that governs the biological activity of its downstream derivatives.

Why Generic Substitution Fails for (1R,4R,5R)-2-Azabicyclo[2.2.1]heptan-5-ol: The Irreducible Value of Defined Endo Stereochemistry


The 2-azabicyclo[2.2.1]heptan-5-ol scaffold exists as four distinct stereoisomers—(1R,4R,5R), (1R,4R,5S), (1S,4S,5S), and (1S,4S,5R)—differentiated by endo versus exo hydroxyl orientation and absolute bridgehead configuration. Published structure-activity relationship (SAR) studies demonstrate that the endo isomer (5-endo) consistently exhibits superior potency across multiple receptor systems compared to its exo counterpart, with a rank order of 5-endo > 5-exo > 6-endo > 6-exo for muscarinic antagonist activity [1]. Furthermore, in nicotinic acetylcholine receptor systems, endo-configured 5-substituted 2-azabicyclo[2.2.1]heptane derivatives display high selectivity for the α4β2 subtype over α7, whereas exo-stereoisomers exhibit comparatively weak affinity at both subtypes [2]. Generic substitution with undefined stereochemistry or the incorrect isomer would therefore compromise downstream biological activity, receptor selectivity, and pharmacological profile in a predictable and quantifiable manner.

Quantitative Differentiation Evidence for (1R,4R,5R)-2-Azabicyclo[2.2.1]heptan-5-ol: Head-to-Head Comparator Data


5-Endo vs. 5-Exo Muscarinic Antagonist Potency: A 2.8-Fold Advantage in Binding Affinity

The 5-endo ester derivative of 2-azabicyclo[2.2.1]heptan-5-ol (derived from the (1R,4R,5R) alcohol) demonstrated the highest muscarinic receptor binding affinity among all regio- and stereoisomers tested. The 5-endo 2,2-diphenylpropionate ester exhibited binding affinities ranging from 4.23 × 10^(-10) M to 1.18 × 10^(-9) M across rat heart, rat brain, and m1- or m3-transfected CHO cell membrane preparations [1]. The experimentally established rank order was 5-endo > 5-exo > 6-endo > 6-exo, meaning that switching from the endo to exo configuration results in a quantifiable loss of potency [1].

Muscarinic receptor Radioligand binding Stereochemistry-activity relationship

Endo-Configured Epibatidine Analogs: α4β2 vs. α7 nAChR Subtype Selectivity Advantage

In a direct stereoisomer comparison, 5-endo-(6′-chloro-3′-pyridyl)-2-azabicyclo[2.2.1]heptane (derivable from the (1R,4R,5R) alcohol scaffold) displayed high selectivity for the α4β2 nAChR subtype over the α7 subtype, while the corresponding exo-stereoisomers showed comparatively weak affinity at both receptor subtypes [1]. This stereochemically-driven selectivity difference is critical for programs targeting α4β2-mediated pathways (e.g., analgesia, cognition) where α7-mediated off-target effects must be minimized.

Nicotinic acetylcholine receptor Epibatidine analog Subtype selectivity

2-Azabicyclo[2.2.1]heptane Scaffold in DPP-4 Inhibition: Neogliptin Outperforms Vildagliptin and Sitagliptin

The 2-azabicyclo[2.2.1]heptane core—for which (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol serves as a direct synthetic precursor—was incorporated into the DPP-4 inhibitor neogliptin (compound 12a), which exhibited an IC50 of 16.8 ± 2.2 nM, surpassing the potency of the established drugs vildagliptin and sitagliptin in the same assay system [1]. Neogliptin additionally demonstrated a low cardiotoxic effect compared to sitagliptin and superior ADME properties compared to vildagliptin [1]. Subsequent scaffold optimization yielded compound 9a with an IC50 of 4.3 nM, a 3.9-fold improvement over neogliptin, without substantial inhibition of the off-target proteases DPP-8 and DPP-9 [2].

DPP-4 inhibitor Type 2 diabetes Neogliptin

Stereochemical Purity: 97% Enantiomeric Specification vs. Racemic or Diastereomeric Mixtures

The (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol is supplied as a defined single enantiomer with a certified purity of 97% as determined by HPLC, NMR, and GC analysis provided in batch-specific certificates of analysis . In contrast, many commercially available 2-azabicyclo[2.2.1]heptan-5-ol products are sold as racemic mixtures, diastereomeric blends, or as the hydrochloride salt of undefined stereochemistry (CAS 2230912-20-4, CAS 1780693-48-2). Use of racemic or undefined material introduces a 50% inactive or antagonistic enantiomer burden, complicating reaction stoichiometry, chiral resolution requirements, and biological assay interpretation [1].

Chiral purity Building block Enantiomer specification

Conformational Rigidity of the 2-Azabicyclo[2.2.1]heptane Core: Reduced Entropic Penalty Upon Receptor Binding vs. Flexible Piperidine Analogs

The 2-azabicyclo[2.2.1]heptane scaffold locks the basic amine nitrogen into a rigid bicyclic framework with a defined N–C–C–N dihedral angle of approximately 42° in endo-configured derivatives, which matches the bioactive conformation of more flexible κ-opioid receptor (KOR) agonists [1]. In contrast, unconstrained piperidine and pyrrolidine analogs populate multiple low-energy conformers in solution, incurring an entropic penalty upon receptor binding that translates to reduced affinity. The endo-configured 2-azabicyclo[2.2.1]heptane system pre-organizes the pharmacophore into the receptor-bound conformation, with KOR agonists based on the related 2-azabicyclo[3.2.1]octane scaffold achieving Ki values as low as 7.0 nM [1].

Conformational restriction Entropic penalty Bioisostere

Best-Fit Research and Industrial Application Scenarios for (1R,4R,5R)-2-Azabicyclo[2.2.1]heptan-5-ol


Synthesis of α4β2-Selective Nicotinic Acetylcholine Receptor Ligands for Analgesic Drug Discovery

The (1R,4R,5R) endo-alcohol serves as the critical chiral precursor for 5-endo-substituted epibatidine analogs. As established in Section 3, these endo-configured compounds exhibit high selectivity for α4β2 over α7 nAChR subtypes, whereas exo isomers are non-selective weak binders [1]. Medicinal chemistry teams developing non-opioid analgesics or cognitive enhancers targeting α4β2 nAChRs should prioritize this specific enantiomer to ensure access to the biologically active endo configuration and avoid the selectivity loss associated with exo stereochemistry.

Development of Next-Generation DPP-4 Inhibitors with Superior Potency to Sitagliptin

As demonstrated by neogliptin (IC50 = 16.8 nM) and its optimized successor compound 9a (IC50 = 4.3 nM), the 2-azabicyclo[2.2.1]heptane scaffold—accessible from the (1R,4R,5R) alcohol—yields DPP-4 inhibitors that outperform vildagliptin and sitagliptin in both potency and ADME profile [2][3]. The rigid bicyclic core provides a defined vector for substituent attachment that mimics the transition state of DPP-4 substrate cleavage. Procurement of the (1R,4R,5R) alcohol enables rapid analog generation via hydroxyl functionalization (esterification, ether formation, or oxidation to the ketone).

Stereochemically Defined Building Block for Muscarinic Receptor Modulator Libraries

The direct head-to-head data from Carroll et al. (1992) demonstrate that the 5-endo configuration—accessed exclusively from the (1R,4R,5R) alcohol—produces the most potent muscarinic receptor ligands among all four possible regio- and stereoisomers, with binding affinities in the sub-nanomolar range (4.23 × 10^(-10) to 1.18 × 10^(-9) M) [4]. For any muscarinic modulator program (M1/M3 agonists for Alzheimer's disease, antagonists for COPD), the use of the (1R,4R,5R) enantiomer ensures that the resulting derived esters retain the optimal 5-endo geometry required for high-affinity receptor interaction.

Conformationally Constrained Scaffold for Peptidomimetic and Proline Bioisostere Programs

The 2-azabicyclo[2.2.1]heptane framework functions as a rigid proline analog with a locked pyrrolidine ring conformation. The (1R,4R,5R) alcohol provides a functionalizable hydroxyl group at the 5-position, enabling the introduction of diverse substituents while maintaining the conformational constraint that reduces the entropic penalty of receptor binding, as characterized by the defined N–C–C–N dihedral angle that pre-organizes the pharmacophore for target engagement [5]. This makes the compound valuable for peptidomimetic programs targeting prolyl endopeptidase, DPP-4, and other proline-recognizing enzymes.

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